1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
CAS No.: 863017-77-0
Cat. No.: VC4577397
Molecular Formula: C25H29FN4S2
Molecular Weight: 468.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863017-77-0 |
|---|---|
| Molecular Formula | C25H29FN4S2 |
| Molecular Weight | 468.65 |
| IUPAC Name | 1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C25H29FN4S2/c1-18-8-3-5-10-21(18)28-25(31)27-19(2)24(23-12-7-17-32-23)30-15-13-29(14-16-30)22-11-6-4-9-20(22)26/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |
| Standard InChI Key | FWTFCZVDZKIDBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Molecular Architecture and Structural Analysis
Core Structural Components
The compound’s structure can be deconstructed into three primary subunits:
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4-(2-Fluorophenyl)piperazine: A piperazine ring substituted at the 4-position with a 2-fluorophenyl group. Piperazine derivatives are widely recognized for their role in modulating neurotransmitter receptors, particularly dopamine and serotonin receptors .
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1-(Thiophen-2-yl)propan-2-yl: A propan-2-yl chain bridging the piperazine moiety to a thiophene ring. Thiophene-containing compounds frequently exhibit enhanced metabolic stability and binding affinity in central nervous system targets .
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3-(o-Tolyl)thiourea: A thiourea group substituted with an ortho-methylphenyl (o-tolyl) group. Thiourea derivatives are associated with diverse biological activities, including antiviral and antimicrobial effects .
Hypothetical Physicochemical Properties
Based on structurally related compounds (Table 1), the molecular formula is predicted to be C₂₅H₂₈FN₅S₂, with a molecular weight of approximately 497.6 g/mol. The presence of the fluorine atom and thiourea group suggests moderate polarity, likely influencing solubility in polar aprotic solvents.
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Reaction Design
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential coupling reactions:
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Formation of the Piperazine-Thiophene Core: A nucleophilic substitution reaction between 1-(thiophen-2-yl)propan-2-amine and 1-(2-fluorophenyl)piperazine could yield the central scaffold. This step may employ coupling agents such as EDCI/HOBt in dichloromethane .
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Thiourea Introduction: Reaction of the intermediate amine with o-tolyl isothiocyanate under basic conditions (e.g., triethylamine in THF) would install the thiourea moiety. Similar methodologies are documented for analogous thiourea derivatives .
Optimization Challenges
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Steric Hindrance: The ortho-tolyl group may impede reaction efficiency, necessitating elevated temperatures or microwave-assisted synthesis .
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Regioselectivity: Ensuring correct substitution at the propan-2-yl position requires careful control of stoichiometry and reaction time .
Structural Analogues and Comparative Activity
Table 2: Biological Activities of Related Thiourea Derivatives
Challenges in Development and Future Directions
Metabolic Stability
The thiourea group is prone to oxidative metabolism, potentially limiting oral bioavailability. Strategies such as deuteration or incorporation of electron-withdrawing substituents (e.g., fluorine) could enhance stability .
Toxicity Profiling
Thioureas may exhibit hepatotoxicity at high doses. Preclinical studies of adamantane-thiourea hybrids show ALT/AST elevations at 50 mg/kg doses in rodent models .
Synthetic Scalability
Microwave-assisted synthesis, as demonstrated for pyrazoline derivatives , could reduce reaction times from hours to minutes, improving yield (>80%) and purity (>95%).
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